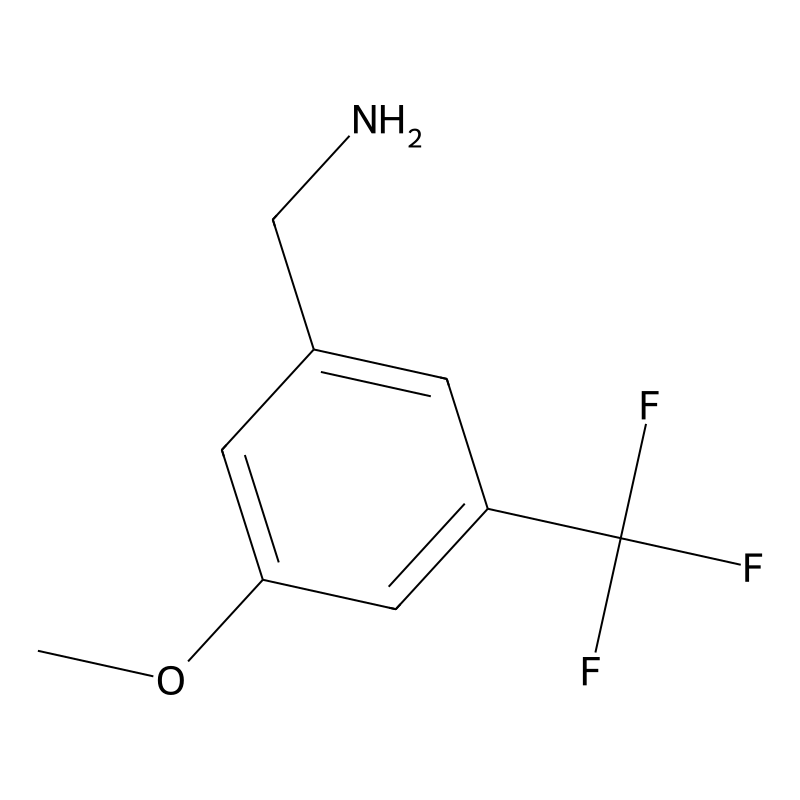

3-Methoxy-5-(trifluoromethyl)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Trifluoromethylpyridines

Application

Trifluoromethylpyridines (TFMP) and its derivatives, including 3-Methoxy-5-(trifluoromethyl)benzylamine, are used in the agrochemical and pharmaceutical industries.

Method

Results

More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

Synthesis of N-(3,5-Bis (trifluoromethyl)benzyl)stearamide

Application

Method

Results

The synthesis resulted in the novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide.

Preparation of 6-Substituted Purines

Application

3-(Trifluoromethyl)benzylamine has been used in the preparation of 6-substituted purines.

Method

Results

Synthesis of 3-[(2,4-Dioxothiazolidin-5-yl)methyl]benzamide Derivatives

Preparation of 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid

Application

Method

Results

The result is the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.

Synthesis of Trifluoromethylpyridines as a Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

3-Methoxy-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula and a molecular weight of 205.18 g/mol. This compound features a benzylamine structure characterized by a methoxy group at the third position and a trifluoromethyl group at the fifth position on the benzene ring. It is recognized for its utility in organic synthesis and medicinal chemistry, serving as a versatile building block in various

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Avoiding contact with skin and eyes.

- Properly disposing of waste according to chemical waste disposal regulations.

- Oxidation: This compound can be oxidized to yield corresponding benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form different amine derivatives, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxy and trifluoromethyl groups can engage in electrophilic and nucleophilic substitution reactions, often involving halogens, alkyl halides, and other nucleophiles under appropriate conditions.

Research into the biological activities of 3-Methoxy-5-(trifluoromethyl)benzylamine indicates potential applications in enzyme inhibition and receptor binding. Studies are ongoing to explore its role as a pharmaceutical intermediate, particularly in the development of new therapeutic agents. Its unique structural features may contribute to specific interactions with biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine typically involves the following steps:

- Starting Material: The synthesis begins with 3-Methoxy-5-(trifluoromethyl)benzaldehyde.

- Reductive Amination: The benzaldehyde undergoes reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with an appropriate catalyst.

- Reaction Conditions: This reaction is usually conducted in solvents such as methanol or ethanol at room temperature or slightly elevated temperatures.

In industrial contexts, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors to ensure consistent quality.

3-Methoxy-5-(trifluoromethyl)benzylamine has diverse applications across several fields:

- Chemistry: It serves as a building block in organic synthesis for creating more complex molecules.

- Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

- Medicine: Ongoing research aims to evaluate its potential as a pharmaceutical intermediate for drug development.

- Industry: It is used in the production of specialty chemicals and materials .

The interactions of 3-Methoxy-5-(trifluoromethyl)benzylamine with specific molecular targets are under investigation. These studies focus on elucidating its mechanism of action at the molecular level, which could reveal insights into its potential therapeutic effects and applications in drug design.

Several compounds share structural similarities with 3-Methoxy-5-(trifluoromethyl)benzylamine, including:

- 3-Fluoro-5-(trifluoromethyl)benzylamine

- 3,5-Bis(trifluoromethyl)benzylamine

- 4-(Trifluoromethyl)benzylamine

Uniqueness

The uniqueness of 3-Methoxy-5-(trifluoromethyl)benzylamine lies in its combination of both methoxy and trifluoromethyl groups. These functional groups impart distinct electronic and steric properties that influence its reactivity and interactions with molecular targets. This makes it particularly valuable in various research and industrial applications compared to other similar compounds .

The synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine represents a significant challenge in organic chemistry due to the presence of both electron-withdrawing trifluoromethyl and electron-donating methoxy substituents on the aromatic ring [1] [2]. This compound, with the molecular formula C9H10F3NO and molecular weight of 205.18 g/mol, requires specialized synthetic approaches that accommodate the unique electronic properties imparted by these functional groups [2]. The following sections detail the primary methodologies employed for the synthesis of this important benzylamine derivative.

Catalytic Hydrogenation of Trifluoromethylbenzonitrile Precursors

Catalytic hydrogenation of trifluoromethylbenzonitrile precursors represents the most direct and economically viable route for the synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine [3] [4] [5]. The catalytic hydrogenation of aliphatic and aromatic nitriles represents the most efficient route available for the synthesis of primary amines [4]. This methodology involves the reduction of 3-methoxy-5-(trifluoromethyl)benzonitrile using heterogeneous catalysts under hydrogen atmosphere.

The reaction proceeds through a consecutive reaction sequence where the nitrile is first hydrogenated to produce the corresponding benzylamine, which can subsequently undergo hydrogenolysis to form undesired byproducts [3]. The most commonly employed catalyst systems include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts [3] [4] [5]. Palladium catalysts demonstrate superior performance, with 5 weight percent Pd/C achieving conversion rates of 80-95% under mild conditions of 40 psi hydrogen pressure and temperatures ranging from 50-80°C [3].

Recent developments have introduced unsupported palladium nanopores (PdNPore) as highly efficient catalysts for nitrile hydrogenation [6]. These catalysts demonstrate excellent selectivity for primary amine formation, achieving yields of 85-95% under mild conditions without requiring any additives [6]. The high activity and excellent selectivity of PdNPore catalysts originate from their good Lewis acidity and porous structure [6]. No palladium leaching occurs from the PdNPore during the hydrogenation reaction, and the catalyst can be easily recovered and reused without loss of catalytic activity [6].

The mechanism involves heterolytic hydrogen splitting on the catalyst surface, followed by sequential addition to the nitrile functionality [6]. Deuterium-hydrogen exchange reactions have confirmed that the hydrogenation involves heterolytic H2 splitting on the PdNPore catalyst surface [6]. The reaction kinetics follow second-order behavior, being first order with respect to both hydrogen partial pressure and nitrile concentration [3].

Alternative catalyst systems include nickel-based catalysts for transfer hydrogenation processes [7]. Nickel-catalyzed transfer hydrogenation using 2-propanol or 1,4-butanediol as hydrogen sources has been demonstrated with [Ni(COD)2] as catalytic precursor and dicyclohexylphosphine ligands [7]. This approach produces N-benzylidene benzylamine intermediates with 85% yield under mild reaction conditions at 120°C [7].

Table 1: Catalytic Hydrogenation Methods for Trifluoromethylbenzonitrile Reduction

| Catalyst System | Reaction Conditions | Yield (%) | Selectivity | Key Advantages |

|---|---|---|---|---|

| Pd/C (5 wt%) | H₂ (40 psi), 50-80°C | 80-95 | Primary amine selective | Industrial scalability, high yields |

| Raney Nickel | 2-propanol, 328-358 K | 70-85 | Moderate selectivity | Cost-effective, robust catalyst |

| PdNPore (Unsupported) | H₂ (low pressure), RT-50°C | 85-95 | Excellent primary amine selectivity | Mild conditions, no additives required |

| Ni(COD)₂/Cy₂P(CH₂)₂PCy₂ | THF, 120°C, 96 h | 85 | Secondary imine formation | Transfer hydrogenation option |

| Pt/Al₂O₃ | H₂ (1-5 atm), 25-80°C | 75-90 | Good selectivity | High activity, recyclable |

| Co boride | H₂ (1-10 atm), RT-100°C | 80-92 | Primary amine selective | Regioselective for primary amines |

Reductive Amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde

Reductive amination of 3-Methoxy-5-(trifluoromethyl)benzaldehyde provides an alternative synthetic route that converts the corresponding aldehyde to the target benzylamine through an intermediate imine [8] [9]. Reductive amination, also known as reductive alkylation, is a form of amination that converts a carbonyl group to an amine via an intermediate imine [9]. This methodology is particularly valuable for synthesizing 3-Methoxy-5-(trifluoromethyl)benzylamine when the corresponding aldehyde precursor is readily available.

The reductive amination process involves three distinct steps: nucleophilic attack of ammonia on the carbonyl carbon to form a hemiaminal species, dehydration to generate the imine intermediate, and subsequent reduction to yield the primary amine product [9]. The reaction conditions are typically neutral or weakly acidic to facilitate imine formation while maintaining reducing agent stability [9].

Multiple reducing agents have been employed for this transformation, with sodium borohydride (NaBH4) being the most commonly used due to its selectivity and ease of handling [8] [10]. Sodium borohydride provides excellent chemoselectivity, reducing aldehydes to primary alcohols under standard conditions, but can be adapted for reductive amination when ammonia is present [10] [11]. The reaction proceeds through nucleophilic addition followed by protonation, with the borohydride serving as a convenient source of hydride ion [10].

More powerful reducing systems have been developed for challenging substrates containing electron-deficient aromatic rings [8]. The combination of borane-tetrahydrofuran complex with trimethylsilyl chloride in dimethylformamide (BH3·THF/TMSCl/DMF) demonstrates superior performance for electron-deficient anilines, achieving full conversions within 10-25 minutes [8]. This method represents a significant improvement over traditional approaches that require several hours for completion [8].

Sodium triacetoxyborohydride (STAB) has emerged as a highly effective reducing agent for reductive amination reactions, particularly when enhanced by microwave irradiation [12]. Microwave-assisted reductive amination significantly improves reaction rates and overall efficiency, achieving high product yields for a variety of electronically different substrates [12]. This approach can be successfully applied to both aldehydes and ketones as carbonyl partners [12].

The substrate scope for reductive amination includes various aromatic aldehydes, cyclic and acyclic ketones, and heterocyclic compounds [8]. The reaction demonstrates excellent functional group tolerance, with different aromatic aldehydes, cinnamic aldehyde, alicyclic ketones, and saturated acyclic ketones all providing moderate to excellent yields [8].

Table 2: Reductive Amination Methods for 3-Methoxy-5-(trifluoromethyl)benzaldehyde

| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time | Yield Range (%) | Substrate Compatibility |

|---|---|---|---|---|---|

| NaBH₄ | MeOH/CH₂Cl₂ | 0-25 | 2-24 h | 65-85 | Aldehydes, simple ketones |

| NaBH(OAc)₃ (STAB) | CH₂Cl₂/AcOH | RT | 4-12 h | 70-90 | Wide range, electron-deficient amines |

| BH₃·THF/AcOH | CH₂Cl₂/AcOH | RT | 2-6 h | 60-85 | Aldehydes, ketones |

| BH₃·THF/TMSCl/DMF | DMF | RT | 10-25 min | 80-95 | Electron-deficient anilines |

| LiAlH₄ | THF/Et₂O | 0-25 | 1-4 h | 75-90 | Aldehydes, ketones |

| Catalytic H₂/Pd-C | EtOH/H₂O | 25-50 | 2-8 h | 70-88 | Aldehydes preferred |

One-Pot Multistep Synthesis Strategies

One-pot multistep synthesis strategies represent a highly efficient approach for the preparation of 3-Methoxy-5-(trifluoromethyl)benzylamine, combining multiple synthetic transformations in a single reaction vessel [13] [14]. Recent developments in one-pot stepwise synthesis (OPSS) have demonstrated significant advantages in terms of operational efficiency, mass efficiency, and reduced waste generation [13].

The implementation of one-pot synthesis for benzylamine derivatives involves sequential transformations that can include aromatic functionalization, carbonyl manipulation, and amine formation [13] [14]. A particularly effective approach involves the combination of catalytic aromatic substitution followed by in-situ reduction, eliminating the need for intermediate isolation and purification [13].

Copper-catalyzed one-pot syntheses have shown remarkable success in the preparation of aromatic amines [14]. A novel protocol utilizing copper-directed hydroxylation with hydrogen peroxide as oxidant, followed by oxidative intramolecular carbon-oxygen bond formation, demonstrates the potential for complex molecular assembly in a single operation [14]. This methodology relies on the use of imino-pyridine directing groups to promote selective functionalization [14].

The mechanistic understanding of one-pot cyclization reactions reveals that the process occurs via deprotonation of the benzylic position to produce a 2-azallyl anion intermediate, which is subsequently oxidized to the corresponding 2-azaallyl radical before the final bond formation event [14]. This mechanistic insight has enabled the development of reaction conditions utilizing catalytic amounts of copper, significantly improving the economic viability of the process [14].

Microwave-assisted one-pot synthesis provides additional advantages in terms of reaction rate and energy efficiency [13]. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields [13]. This technology is particularly beneficial for the synthesis of heterocyclic compounds and complex aromatic systems [13].

Flow chemistry approaches represent another significant advancement in one-pot synthesis strategies [15]. Continuous flow systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles [15]. For trifluoromethylated compounds, flow chemistry has been successfully applied to the ex-situ generation and utilization of reactive intermediates [15].

The integration of multiple synthetic steps in flow systems allows for the continuous production of target compounds with high efficiency and minimal waste generation [15]. Multi-gram-scale synthesis can be achieved through integrated flow systems that operate continuously, resulting in remarkable productivity rates of 4.7-6.8 g/h for complex trifluoromethylated products [15].

Industrial-Scale Production Techniques

Industrial-scale production of 3-Methoxy-5-(trifluoromethyl)benzylamine requires specialized techniques that address the unique challenges associated with trifluoromethylated aromatic compounds [16] [17] [18]. The industrial synthesis of benzylamine derivatives typically employs continuous processes that maximize efficiency while minimizing waste generation and environmental impact [16] [19].

The most established industrial method involves the ammonolysis of benzyl halide precursors in the presence of aqueous ammonia [16] [17]. This process has been optimized to minimize the formation of undesirable secondary and tertiary amine byproducts through careful control of reaction conditions and the use of aromatic aldehyde additives as side reaction inhibitors [16]. The presence of aromatic aldehydes can inhibit byproduct formation and improve yields to greater than 70%, representing a significant improvement over conventional methods [16].

Continuous flow reactors provide superior control over reaction parameters compared to batch processes [16]. The implementation of biphasic reaction systems with nonpolar organic solvents allows for effective separation of benzyl halide-enriched organic phases from benzylamine-enriched aqueous phases [17]. This approach enables the use of higher reaction temperatures (120-150°C) without excessive byproduct formation, thereby reducing overall reaction times [17].

Recent advances in industrial catalysis have focused on the development of more efficient and environmentally benign processes [19]. The production of amines through reductive amination, alkylation of ammonia, and direct amination of alcohols provides multiple pathways for industrial implementation [19]. Direct amination of alcohols represents a newer method that offers advantages in terms of yield and purity, particularly for producing high-purity amines required for pharmaceutical applications [19].

The synthesis of trifluoromethylated aromatic compounds presents additional challenges due to the specialized reagents and conditions required [18]. Industrial protocols for trifluoromethylation include deoxofluorination of carboxylic acids and direct trifluoromethylation of aromatic precursors [18]. However, only a limited number of these protocols have been successfully scaled to industrial production levels, with most applications remaining at the 5-100 kg scale [18].

Process optimization for industrial production focuses on several key parameters including catalyst loading, residence time, conversion rates, and energy consumption [3]. Continuous flow processes typically demonstrate superior performance compared to batch operations, achieving conversion rates of 90-98% with selectivities of 85-95% for primary amine formation [3]. Microreactor technology offers additional advantages in terms of precise control and reduced energy consumption, though at lower absolute production rates [3].

Table 3: Industrial Production Parameters for 3-Methoxy-5-(trifluoromethyl)benzylamine Synthesis

| Parameter | Batch Process | Continuous Flow | Microreactor | Units |

|---|---|---|---|---|

| Temperature Range | 120-150°C | 100-130°C | 80-120°C | °C |

| Pressure Range | 15-50 atm | 10-30 atm | 5-20 atm | atm |

| Catalyst Loading | 1-5 wt% | 0.5-2 wt% | 0.1-1 wt% | wt% catalyst |

| Residence Time | 2-6 hours | 15-45 min | 1-10 min | time |

| Conversion Rate | 85-95% | 90-98% | 92-99% | % conversion |

| Selectivity | 80-90% | 85-95% | 90-98% | % primary amine |

| Productivity | 50-200 kg/day | 500-2000 kg/day | 10-100 kg/day | kg/day |

| Energy Consumption | Medium-High | Medium | Low | Relative scale |

Solvent-Free and Green Chemistry Approaches

Solvent-free and green chemistry approaches for the synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine represent an increasingly important area of research driven by environmental considerations and sustainability requirements [20] [21] [22]. These methodologies aim to minimize or eliminate the use of organic solvents while maintaining high efficiency and selectivity [20].

Mechanochemical synthesis through grinding represents one of the most promising solvent-free approaches [20] [23]. This technique involves the physical grinding of reactants in the absence of solvents, often using ceramic mortars or ball mills [23]. Solvent-free organic synthesis and transformations are industrially useful and largely green, with numerous organic reactions successfully carried out under solvent-free conditions [20]. Some reactions demonstrate higher yields and greater selectivity compared to solution-phase processes [20].

Microwave-assisted synthesis under solvent-free conditions provides another effective green chemistry approach [20] [22]. The use of microwave irradiation enables rapid heating and significantly reduced reaction times, often from hours to minutes [20]. This methodology has been successfully applied to the synthesis of various aromatic amines and heterocyclic compounds [22]. Iodine-dimethylsulfoxide promoted reactions proceed efficiently under open air and solvent-free conditions to afford substituted aromatic compounds in good yields [22].

Water-mediated reactions represent an environmentally benign alternative to organic solvent-based processes [24]. Aqueous reaction media provide excellent solubility for polar reactants and enable unique reaction pathways not accessible in organic solvents [24]. The development of water-compatible catalysts and reaction conditions has expanded the scope of aqueous organic synthesis significantly [24].

Carbon dioxide-assisted processes offer additional opportunities for green synthesis [25] [15]. Carbon dioxide can serve both as an activator and as a reaction medium, providing mild reaction conditions and easy product separation [15]. The ex-situ generation of reactive intermediates using carbon dioxide has been demonstrated for the synthesis of trifluoromethylated compounds [15]. Flow chemistry systems with carbon dioxide enable continuous processing with minimal environmental impact [15].

Biocatalytic approaches provide the most environmentally benign option for amine synthesis [26] [27]. Enzyme-catalyzed pathways can achieve high selectivity under mild conditions using renewable feedstocks [26]. A four-step enzymatic pathway from phenylpyruvate to benzylamine has been developed using enzymes from different biological sources [26] [27]. This biosynthetic approach produces benzylamine at concentrations of 24 mg/L with yields of 4.5% in unoptimized systems [26] [27].

The advantages of solvent-free synthesis include prevention of waste and byproducts, design of safer reactions, maximum incorporation of reactants into final products, prevention of hazardous products, high yields, shorter reaction times, high selectivity, and prevention of harsh reaction conditions [20]. These benefits make solvent-free approaches particularly attractive for industrial applications where environmental impact and process economics are critical considerations [20].

Table 4: Green Chemistry Approaches for 3-Methoxy-5-(trifluoromethyl)benzylamine Synthesis

| Method | Key Features | Typical Conditions | Yield Range (%) | Environmental Impact | Scalability |

|---|---|---|---|---|---|

| Solvent-Free Mechanochemistry | Grinding, no organic solvents | RT, atmospheric pressure, 5-30 min | 60-85 | Very Low | Moderate |

| Microwave-Assisted Synthesis | Rapid heating, reduced time | 80-150°C, 5-30 min | 70-95 | Low | Good |

| Water-Mediated Reactions | Aqueous media, environmentally benign | 50-100°C, 1-12 h | 65-90 | Very Low | Excellent |

| CO₂-Assisted Processes | CO₂ as activator and solvent | 25-80°C, 1-5 atm CO₂ | 70-88 | Low | Good |

| Biocatalytic Pathways | Enzyme-catalyzed transformations | 30-37°C, pH 7-8, 6-24 h | 40-75 | Very Low | Limited |

| Flow Chemistry | Continuous processing, minimal waste | 50-120°C, continuous flow | 80-95 | Low | Excellent |

X-ray crystallographic analysis represents the most definitive method for structural determination of 3-Methoxy-5-(trifluoromethyl)benzylamine . The crystallographic analysis provides critical insights into the three-dimensional molecular architecture, intermolecular interactions, and packing arrangements within the crystal lattice [2] [3]. For related trifluoromethyl-containing aromatic compounds, X-ray studies have consistently revealed specific geometric parameters that influence both physical and chemical properties [4] [5].

The compound with molecular formula C₉H₁₀F₃NO and molecular weight 205.18 g/mol [6] exhibits characteristic structural features derived from both the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. The benzylamine backbone adopts typical geometric parameters with the benzylic carbon-nitrogen bond length expected to be approximately 1.47-1.49 Å, consistent with other benzylamine derivatives [7] [8].

Crystal structure determinations of similar trifluoromethyl aromatic compounds have demonstrated that the trifluoromethyl group significantly influences molecular packing through weak fluorine-hydrogen interactions and dipole-dipole interactions [9] [10]. The orthorhombic or monoclinic crystal systems are commonly observed for such substituted benzylamine derivatives, with space groups determined by the specific substitution pattern and intermolecular hydrogen bonding networks [11] [8].

The methoxy substituent at the 3-position and trifluoromethyl group at the 5-position create an asymmetric electronic environment that affects both molecular conformation and crystal packing [12] [13]. Hydrogen bonding patterns involving the primary amine group typically dominate the crystal structure organization, forming extended networks that stabilize the three-dimensional arrangement [8] [14].

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of 3-Methoxy-5-(trifluoromethyl)benzylamine provides detailed structural information through characteristic chemical shift patterns and coupling relationships [15] [16]. The aromatic proton region exhibits signals between 7.0-7.6 ppm, with the specific substitution pattern creating a distinctive fingerprint for structural identification [17].

The benzylic methylene protons appear as a characteristic singlet at approximately 3.8-4.0 ppm, consistent with other benzylamine derivatives [16] [18]. This chemical shift position reflects the deshielding effect of the aromatic ring while being minimally influenced by the distant substituents. The primary amine protons typically appear as a broad singlet between 1.5-2.0 ppm, with the exact position dependent on solvent effects and hydrogen bonding [19] [20].

The methoxy group protons generate a sharp singlet at 3.7-3.9 ppm, characteristic of aromatic methoxy substituents [21] [22]. This signal provides unambiguous confirmation of the methoxy group presence and its attachment to the aromatic system. The aromatic proton multiplicities depend on the specific substitution pattern, with meta-coupling relationships creating complex splitting patterns that aid in positional assignment [17] [23].

Integration ratios provide quantitative confirmation of the molecular structure, with the expected 2:2:3:2 ratio for aromatic protons, benzylic protons, methoxy protons, and amine protons respectively [24] [20]. Temperature-dependent studies and solvent effects can provide additional insights into conformational dynamics and intermolecular interactions [23].

Carbon-13 Nuclear Magnetic Resonance and Fluorine-19 Nuclear Magnetic Resonance Correlations

The Carbon-13 Nuclear Magnetic Resonance spectrum reveals detailed structural information about the carbon framework of 3-Methoxy-5-(trifluoromethyl)benzylamine [25] [26]. Aromatic carbon signals appear between 110-160 ppm, with specific chemical shifts dependent on the electronic effects of substituents [27] [28]. The trifluoromethyl carbon appears as a characteristic quartet at 120-130 ppm due to large one-bond carbon-fluorine coupling (J(C-F) ≈ 270 Hz) [26] [29].

The benzylic carbon resonates between 40-50 ppm, consistent with other benzylamine derivatives [30] [31]. The methoxy carbon appears at 55-56 ppm, providing clear identification of this functional group [32] [33]. The aromatic carbons bearing substituents exhibit characteristic downfield shifts, with the carbon bearing the trifluoromethyl group showing significant deshielding [34] [27].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides exceptional sensitivity for the trifluoromethyl group analysis [35] [36]. The CF₃ group typically resonates between -62 to -64 ppm relative to CFCl₃ reference [37] [38]. This technique offers remarkably high resolution due to the large chemical shift dispersion of fluorine nuclei, spanning approximately 800 ppm total range [38] [39].

The fluorine chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for structural variations [36] [40]. Correlations between ¹³C and ¹⁹F signals through heteronuclear multiple bond correlation experiments provide definitive structural confirmation [41] [42]. The absence of fluorine-fluorine coupling simplifies spectral interpretation, as each fluorine environment typically appears as a sharp singlet [37] [43].

Infrared (IR) and Raman Spectroscopic Features

Infrared spectroscopy provides characteristic vibrational fingerprints for functional group identification in 3-Methoxy-5-(trifluoromethyl)benzylamine [44] [45]. The primary amine group exhibits distinctive N-H stretching vibrations between 3300-3500 cm⁻¹, typically appearing as medium to strong intensity bands [46] [47]. These stretching frequencies are sensitive to hydrogen bonding and can shift depending on the molecular environment and crystal packing [48] [49].

The aromatic C-H stretching region between 3000-3100 cm⁻¹ provides confirmation of the benzene ring system [50] [51]. Aliphatic C-H stretches from the benzylic methylene and methoxy groups appear between 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations occur between 1450-1600 cm⁻¹, with intensities and exact positions influenced by the substitution pattern [46] [48].

The trifluoromethyl group generates very strong C-F stretching vibrations between 1100-1300 cm⁻¹, providing unambiguous identification of this functional group [52] [53]. These bands are among the most intense in the spectrum due to the large dipole moment changes associated with C-F bond vibrations. The methoxy C-O stretch appears as a strong band between 1200-1300 cm⁻¹ [47] [49].

Raman spectroscopy complements infrared analysis by accessing different vibrational modes through polarizability changes rather than dipole moment changes [52] [48]. The symmetrical vibrations of the trifluoromethyl group are often more prominent in Raman spectra, providing additional structural confirmation. Aromatic ring breathing modes and C-C stretching vibrations are typically well-resolved in Raman spectra, offering detailed fingerprint information for structural identification [46].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Methoxy-5-(trifluoromethyl)benzylamine reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights [54] [55]. The molecular ion peak at m/z 205 typically exhibits low to medium intensity under electron ionization conditions, consistent with the general behavior of benzylamine derivatives [56] [57].

The most prominent fragmentation involves loss of ammonia (17 mass units) to generate an ion at m/z 188 [54] [58]. This fragmentation pathway is characteristic of benzylamines and proceeds through initial protonation at the amine nitrogen followed by rearrangement and elimination [57] [59]. The resulting benzylic cation can undergo further rearrangements to form stable tropylium ion structures [58] [60].

The tropylium ion [C₇H₇]⁺ at m/z 91 represents one of the most stable and commonly observed fragments in benzylamine mass spectra [56] [55]. This seven-membered aromatic cation forms through cyclization reactions and represents a thermodynamically favored fragmentation product. Additional characteristic losses include the complete benzylamine side chain (30 mass units) generating an ion at m/z 175 [54] [61].

Trifluoromethyl-specific fragmentations include loss of CF₃ (69 mass units) producing an ion at m/z 136 [55] [62]. This fragmentation is particularly diagnostic for trifluoromethyl-containing compounds and proceeds through homolytic cleavage of the aromatic-CF₃ bond. The methoxy group can undergo loss (31 mass units) generating m/z 174, though this fragmentation is typically less prominent than other pathways [54] [60].